3-bromo-5-methoxy-N-propylaniline 3-bromo-5-methoxy-N-propylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516387
InChI: InChI=1S/C10H14BrNO/c1-3-4-12-9-5-8(11)6-10(7-9)13-2/h5-7,12H,3-4H2,1-2H3
SMILES: CCCNC1=CC(=CC(=C1)Br)OC
Molecular Formula: C10H14BrNO
Molecular Weight: 244.13 g/mol

3-bromo-5-methoxy-N-propylaniline

CAS No.:

Cat. No.: VC13516387

Molecular Formula: C10H14BrNO

Molecular Weight: 244.13 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-5-methoxy-N-propylaniline -

Specification

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
IUPAC Name 3-bromo-5-methoxy-N-propylaniline
Standard InChI InChI=1S/C10H14BrNO/c1-3-4-12-9-5-8(11)6-10(7-9)13-2/h5-7,12H,3-4H2,1-2H3
Standard InChI Key BETLOZQCIGJOBK-UHFFFAOYSA-N
SMILES CCCNC1=CC(=CC(=C1)Br)OC
Canonical SMILES CCCNC1=CC(=CC(=C1)Br)OC

Introduction

3-Bromo-5-methoxy-N-propylaniline is an organic compound belonging to the aniline family. Its chemical structure includes a bromine atom at the 3-position, a methoxy group at the 5-position, and a propyl group attached to the nitrogen atom of the aniline ring. This unique arrangement of substituents confers distinct chemical and biological properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of 3-bromo-5-methoxy-N-propylaniline typically involves multiple steps, starting from simpler aniline derivatives. The process may include halogenation, methylation, and alkylation reactions to introduce the bromine, methoxy, and propyl groups, respectively.

Biological Activities

Preliminary studies suggest that 3-bromo-5-methoxy-N-propylaniline may exhibit antimicrobial and anticancer properties. The compound's ability to interact with specific biological targets, such as enzymes or receptors, is influenced by its unique structure. The bromine and methoxy groups can enhance its binding affinity, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-bromo-5-methoxy-N-propylaniline but differ in their substituents:

Compound NameKey Differences
3-Bromo-5-methoxyanilineLacks the propyl group; may exhibit different reactivity.
5-Methoxy-N-propylanilineDoes not have the bromine substituent; affects electronic properties.
3-Bromo-N-propylanilineLacks the methoxy group; alters reactivity and properties.
3-Bromo-4-methoxy-N-propylanilineDifferent substitution pattern; may influence biological activity differently.

Research Findings

Research on 3-bromo-5-methoxy-N-propylaniline is ongoing, with a focus on understanding its mechanism of action within biological systems. The compound's structure allows it to engage with various molecular targets, influencing their activity. For instance, the presence of both bromine and methoxy groups may enhance its reactivity in substitution and oxidation reactions, while the propyl group could affect pharmacokinetic properties.

Availability and Suppliers

3-Bromo-5-methoxy-N-propylaniline is available from several suppliers, including AK Scientific and Ambeed, with purity levels typically at 95% or higher. The compound is used in research settings for its potential applications in medicinal chemistry and organic synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator